tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, an aminomethyl group, and an ethoxy group attached to an azetidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethoxyamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The aminomethyl group can form hydrogen bonds with target molecules, enhancing its binding specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl bromide: Utilized in tert-butylation reactions.
tert-Butanesulfinamide: Employed in the synthesis of N-heterocycles.
Uniqueness
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate is unique due to its combination of functional groups, which provides a balance of steric hindrance and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4/h5-8,12H2,1-4H3 |
InChI Key |
DVUFFQAOLHRXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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